molecular formula C25H22N4O4 B11117728 (2E)-3-(Furan-2-YL)-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide

(2E)-3-(Furan-2-YL)-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide

Cat. No.: B11117728
M. Wt: 442.5 g/mol
InChI Key: CIGGRLQZYDKVPJ-WCHMJJCGSA-N
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Description

(2E)-3-(Furan-2-YL)-N-({N’-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide is a complex organic compound with a unique structure that includes a furan ring, an indole moiety, and a hydrazinecarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(Furan-2-YL)-N-({N’-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Indole Synthesis: The indole moiety can be prepared using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Hydrazinecarbonyl Group Introduction: This step involves the reaction of hydrazine with a suitable carbonyl compound to form the hydrazinecarbonyl group.

    Coupling Reactions: The final step involves coupling the furan ring, indole moiety, and hydrazinecarbonyl group under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The compound can participate in substitution reactions, especially at the furan and indole rings, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound can be used to study enzyme interactions and receptor binding due to its complex structure. It may also serve as a probe for investigating biological pathways.

Medicine

In medicinal chemistry, the compound has potential as a lead compound for drug development. Its structure suggests it could interact with various biological targets, making it a candidate for therapeutic applications.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(Furan-2-YL)-N-({N’-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide involves its interaction with specific molecular targets. The furan and indole moieties can interact with enzymes or receptors, leading to changes in their activity. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar carbonyl group but lacking the complex ring structures.

    4-Phenoxyaniline compound with tetrachlorostannane: Another compound with a complex structure but different functional groups.

Uniqueness

The uniqueness of (2E)-3-(Furan-2-YL)-N-({N’-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide lies in its combination of a furan ring, indole moiety, and hydrazinecarbonyl group, which provides a diverse range of chemical reactivity and potential biological activity.

Properties

Molecular Formula

C25H22N4O4

Molecular Weight

442.5 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-2-oxoethyl]prop-2-enamide

InChI

InChI=1S/C25H22N4O4/c30-22(13-12-19-9-6-16-33-19)26-17-23(31)27-28-24-20-10-4-5-11-21(20)29(25(24)32)15-14-18-7-2-1-3-8-18/h1-13,16,32H,14-15,17H2,(H,26,30)/b13-12+,28-27?

InChI Key

CIGGRLQZYDKVPJ-WCHMJJCGSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(=C2O)N=NC(=O)CNC(=O)/C=C/C4=CC=CO4

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(=C2O)N=NC(=O)CNC(=O)C=CC4=CC=CO4

Origin of Product

United States

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